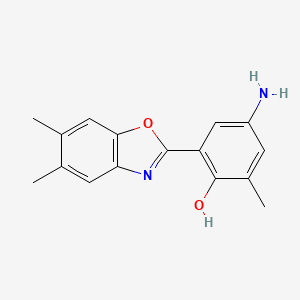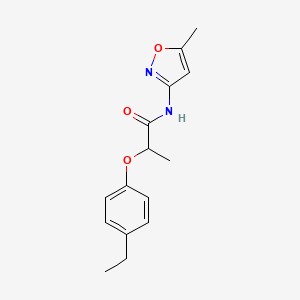![molecular formula C18H17BrN2O6S B6045505 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045505.png)
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid, also known as BMS-582949, is a novel small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and metabolic disorders.
作用机制
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid inhibits the activity of FGFRs by binding to the ATP-binding site of the receptor tyrosine kinase domain. The binding of 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid prevents the phosphorylation of the receptor and downstream signaling pathways, leading to the inhibition of cell growth and survival. The inhibition of FGFR activity by 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models.
Biochemical and Physiological Effects:
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models. 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has also been shown to reduce the proliferation of smooth muscle cells, which are involved in the development of cardiovascular diseases. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders.
实验室实验的优点和局限性
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has several advantages for lab experiments. The compound has high selectivity for FGFRs and does not inhibit other receptor tyrosine kinases. 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, there are some limitations to the use of 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid also has a short half-life in vivo, which can limit its efficacy in some experimental models.
未来方向
For the development of 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid include the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its efficacy in combination with other therapeutic agents. 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid also has potential applications in other diseases, including neurological disorders and inflammatory diseases, which warrant further investigation.
合成方法
The synthesis of 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid involves a multi-step process that starts with the preparation of the key intermediate, 4-bromo-3-nitrobenzoic acid. The intermediate is then converted to the corresponding amine using a reduction reaction. The amine is then reacted with 4-morpholinylsulfonyl chloride to give the final product, 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid. The purity and identity of the compound are confirmed using various analytical techniques, including HPLC, LC-MS, and NMR spectroscopy.
科学研究应用
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and metabolic disorders. The compound has been shown to inhibit the activity of FGFRs, which are involved in the regulation of cell growth, differentiation, and survival. The inhibition of FGFR activity by 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has been shown to induce cell death in cancer cells and reduce the growth of tumors in animal models.
属性
IUPAC Name |
2-[(4-bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O6S/c19-14-6-5-12(11-16(14)28(25,26)21-7-9-27-10-8-21)17(22)20-15-4-2-1-3-13(15)18(23)24/h1-6,11H,7-10H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOZCGFVJLLCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[1-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6045425.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(3-fluorobenzyl)morpholine](/img/structure/B6045433.png)
![N-(3-methylphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6045440.png)
![methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B6045452.png)
![5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6045464.png)
![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6045497.png)

![4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6045519.png)
![5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045520.png)
![3-[amino(4-methyl-1-piperazinyl)methylene]-2,4-pentanedione](/img/structure/B6045523.png)
